4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid

Lipophilicity Drug-likeness Bioisosteric design

4-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid (CAS 1855889‑87‑0) is a disubstituted pyrazole bearing an ethoxy group at the 3‑position, a nitro group at the 4‑position, and a linear butanoic acid chain attached to N1. Its molecular formula is C₉H₁₃N₃O₅ with a monoisotopic mass of 243.08552052 Da.

Molecular Formula C9H13N3O5
Molecular Weight 243.219
CAS No. 1855889-87-0
Cat. No. B2488084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid
CAS1855889-87-0
Molecular FormulaC9H13N3O5
Molecular Weight243.219
Structural Identifiers
SMILESCCOC1=NN(C=C1[N+](=O)[O-])CCCC(=O)O
InChIInChI=1S/C9H13N3O5/c1-2-17-9-7(12(15)16)6-11(10-9)5-3-4-8(13)14/h6H,2-5H2,1H3,(H,13,14)
InChIKeyVAYJJGBSDSHTOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid (CAS 1855889-87-0) – Core Physicochemical Identity and Procurement Baseline


4-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid (CAS 1855889‑87‑0) is a disubstituted pyrazole bearing an ethoxy group at the 3‑position, a nitro group at the 4‑position, and a linear butanoic acid chain attached to N1. Its molecular formula is C₉H₁₃N₃O₅ with a monoisotopic mass of 243.08552052 Da . The compound is catalogued as a versatile small-molecule scaffold and building block for medicinal chemistry and chemical biology applications . Predicted physicochemical properties include a topological polar surface area (TPSA) of 110 Ų, XLogP3 of 0.5, six rotatable bonds, six hydrogen‑bond acceptors, one hydrogen‑bond donor, and zero undefined atom stereocenters, making it an achiral, moderately polar entity .

Why 4-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid Cannot Be Replaced by a Generic In‑Class Analog


Within the 3‑ethoxy‑4‑nitropyrazole‑1‑alkanoic acid series, small structural changes produce large shifts in key molecular descriptors that govern solubility, permeability, conformational flexibility, and metabolic stability. The linear C4 butanoic acid chain in the target compound delivers a distinctive balance of lipophilicity (XLogP3 = 0.5) and polarity (TPSA = 110 Ų) that is not replicated by the shorter C2 acetic acid homolog or the branched 2‑butanoic acid positional isomer . The absence of an α‑stereocenter eliminates the need for chiral resolution or enantioselective analytics, which is a procurement‑relevant advantage over the racemic 2‑isomer. Furthermore, the ethoxy substituent contributes critical electron‑donating character and hydrogen‑bond acceptor capacity that is absent in the simpler 4‑nitropyrazole‑1‑butanoic acid analogs . These physicochemical differences are quantified below and demonstrate why generic one‑for‑one substitution is scientifically unjustified.

Quantitative Differentiation Evidence for 4-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid Versus Closest Analogs


XLogP3 Lipophilicity Differential: 4‑Substituted Target vs 2‑Substituted Positional Isomer

The target compound exhibits an XLogP3 of 0.5, whereas the positional isomer 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid shows an XLogP3 of 1.4, both predicted by the same computational platform . This 0.9 log unit difference translates to an approximately 8‑fold lower predicted octanol‑water partition coefficient for the 4‑substituted analog, indicating substantially greater hydrophilicity.

Lipophilicity Drug-likeness Bioisosteric design

Boiling Point Differential: Thermal Stability Indicator vs Positional Isomer

The predicted boiling point of the target compound (477.7 ± 35.0 °C at 760 mmHg) exceeds that of the 2‑butanoic acid positional isomer (442.2 ± 35.0 °C at 760 mmHg) by 35.5 °C . This difference reflects stronger intermolecular interactions in the linear 4‑substituted isomer.

Thermal stability Purification Process chemistry

Stereochemical Simplicity: Achiral Target vs Racemic 2‑Substituted Isomer

The target compound possesses zero undefined atom stereocenters (Defined Atom Stereocenter Count = 0), while the 2‑butanoic acid isomer contains one undefined atom stereocenter (Defined Atom Stereocenter Count = 1) . The positional isomer is therefore supplied as a racemate, whereas the target compound is constitutionally achiral.

Chirality Analytical characterization Synthetic tractability

Topological Polar Surface Area and Lipophilicity vs 3,5‑Dimethyl‑4‑nitro Analog

The ethoxy‑substituted target compound displays a TPSA of 110 Ų and XLogP3 of 0.5 , whereas the 3,5‑dimethyl‑4‑nitro‑1H‑pyrazol‑1‑yl analog exhibits a lower TPSA of approximately 74.4 Ų and a substantially higher XLogP of 2.20 [1]. The target thus shows a 35.6 Ų higher polar surface area and 1.7 log unit lower lipophilicity.

Polarity Oral bioavailability CNS penetration

Rotatable Bond Count and Conformational Flexibility vs Shorter‑Chain Acetic Acid Homolog

The target compound possesses six rotatable bonds, compared with four rotatable bonds in the acetic acid homolog 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid . This additional flexibility arises from the extended butanoic acid chain, which provides two extra methylene rotors.

Conformational entropy Target engagement Scaffold diversity

High‑Value Research and Industrial Application Scenarios for 4-(3-Ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid


Medicinal Chemistry Lead Optimization Requiring Precisely Controlled Lipophilicity

Programs that demand a pyrazole scaffold with XLogP3 in the 0.5–1.5 range for balanced ADME properties benefit directly from the target compound. Its XLogP3 of 0.5 positions it significantly below the 2‑substituted positional isomer (1.4) and the 3,5‑dimethyl analog (2.2) . This lower lipophilicity reduces the risk of CYP450‑mediated oxidative metabolism and phospholipidosis, making the compound a preferred choice for oral drug candidate design where metabolic stability is a key selection criterion.

Achiral Fragment‑Based Drug Discovery (FBDD) and Diversity‑Oriented Synthesis

With zero undefined stereocenters, the target compound is an ideal fragment for FBDD libraries where racemic mixtures introduce ambiguity in X‑ray co‑crystal structures and SPR binding data . In contrast, the 2‑substituted isomer requires chiral resolution. The six rotatable bonds also provide sufficient flexibility for fragment growing and linking strategies, while the butanoic acid carboxylate enables straightforward amide, ester, or hydrazone derivatization in parallel synthesis workflows.

Peripheral‑Restricted Enzyme Inhibitor Design Leveraging High TPSA

The TPSA of 110 Ų, combined with an XLogP3 of 0.5, places this compound in a favorable position for peripherally restricted pharmacology – high enough to limit passive blood‑brain barrier penetration but not so high as to preclude oral absorption [1]. This differentiates it from the 3,5‑dimethyl analog (TPSA ≈ 74.4 Ų; XLogP ≈ 2.2), which may exhibit undesired CNS exposure. Research programs targeting peripheral enzymes (e.g., peripheral COX, FAAH, or DPP‑4) can exploit this differentiated property to minimize CNS‑mediated side effects.

Thermally Robust Process Chemistry and High‑Temperature Coupling Reactions

With a predicted boiling point of 477.7 °C, approximately 35 °C above the 2‑isomer and over 40 °C above the non‑ethoxy and dimethyl analogs , this compound offers enhanced thermal stability for synthetic routes requiring prolonged heating – such as palladium‑catalyzed cross‑couplings, nitro group reductions under reflux, or microwave‑assisted heterocycle construction, reducing decomposition risk and improving batch consistency in scale‑up campaigns.

Quote Request

Request a Quote for 4-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.